![molecular formula C22H30N2O4 B5660377 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic σ receptor ligands, such as those involving 6,8-diazabicyclo[3.2.2]nonane derivatives, typically employs Dieckmann analogous cyclization, stereoselective reduction, and Mitsunobu inversion. These processes are fundamental in establishing the stereochemistry of the bicyclic frameworks (Geiger et al., 2007). Such methods are indicative of the complex synthetic routes that may be applied to synthesize the compound , involving strategic cyclization and stereochemical manipulation.
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1,3-diaxial repulsion vs. π-delocalization in diazabicyclo[3.3.1]nonanone skeletons, reveals significant repulsion between axial atoms and distortion in the cyclohexane chairs, which are key considerations in understanding the spatial arrangement and electronic properties of our target compound (Weber et al., 2001).
Chemical Reactions and Properties
Chemical transformations involving similar bicyclic frameworks, such as the synthesis and reactions of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, demonstrate the reactivity patterns and functional group interconversions that are pertinent to understanding the chemical behavior of the compound under discussion (Nikit-skaya et al., 1970).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications and handling of the compound. While specific data on the compound is scarce, studies on similar bicyclic structures provide a basis for predicting these properties, emphasizing the importance of single-crystal X-ray diffraction data in elucidating compound structures (Weber et al., 2001).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, focusing on stereochemistry and reactivity, underscore the significance of understanding the electronic and geometric factors that influence reactivity and binding affinity. For instance, the study on the synthesis and cytotoxic activity of bicyclic σ receptor ligands reveals insights into the molecular interactions and activity profiles that could be relevant for the target compound (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-19-10-21-20(27-7-2-8-28-21)9-17(19)13-23-12-16-5-6-18(14-23)24(22(16)25)11-15-3-4-15/h9-10,15-16,18H,2-8,11-14H2,1H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUBMBSXSQIQM-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CC4CCC(C3)N(C4=O)CC5CC5)OCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5)OCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.